molecular formula C19H19Cl2N3O3 B12057407 N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

Cat. No.: B12057407
M. Wt: 408.3 g/mol
InChI Key: XDQGADKJPAJVND-WSDLNYQXSA-N
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Description

N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of butoxyphenyl and dichlorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide typically involves the condensation reaction between 4-butoxybenzaldehyde and 3,4-dichlorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide is unique due to its specific combination of butoxyphenyl and dichlorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-3-10-27-15-7-4-13(5-8-15)12-22-24-19(26)18(25)23-14-6-9-16(20)17(21)11-14/h4-9,11-12H,2-3,10H2,1H3,(H,23,25)(H,24,26)/b22-12+

InChI Key

XDQGADKJPAJVND-WSDLNYQXSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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